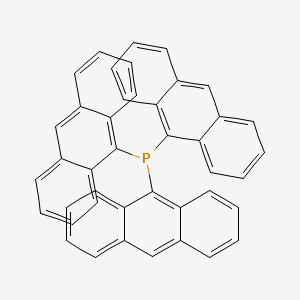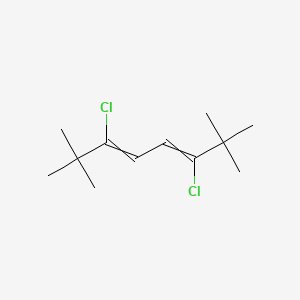![molecular formula C14H9ClN4O B12546546 5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one CAS No. 142354-28-7](/img/structure/B12546546.png)
5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. The reaction is followed by N-alkylation in the presence of sodium carbonate . This method provides a straightforward route to obtain the desired compound with good yields.
Análisis De Reacciones Químicas
5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and hydrazinylidene positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield hydrazine derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one can be compared with other similar compounds, such as:
2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol: This compound has a similar structure but lacks the chloro substituent.
Quinoline N-oxide derivatives: These compounds have an oxidized quinoline ring and exhibit different chemical properties.
Hydrazine derivatives: These compounds contain the hydrazine functional group and have diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
142354-28-7 |
|---|---|
Fórmula molecular |
C14H9ClN4O |
Peso molecular |
284.70 g/mol |
Nombre IUPAC |
5-chloro-7-(pyridin-2-yldiazenyl)quinolin-8-ol |
InChI |
InChI=1S/C14H9ClN4O/c15-10-8-11(18-19-12-5-1-2-6-16-12)14(20)13-9(10)4-3-7-17-13/h1-8,20H |
Clave InChI |
CTQGVFDPIOWJHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)N=NC2=CC(=C3C=CC=NC3=C2O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12546463.png)
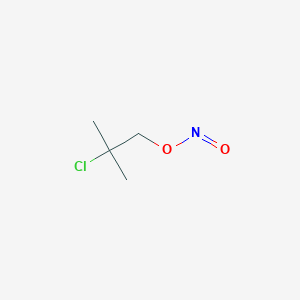
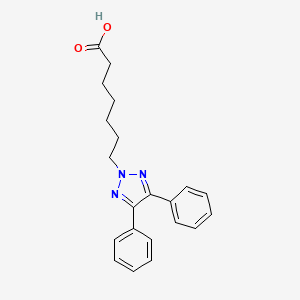
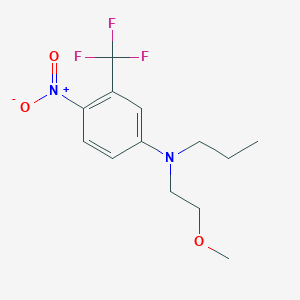
![1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene](/img/structure/B12546481.png)
![3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B12546489.png)
![(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine](/img/structure/B12546490.png)

![9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole](/img/structure/B12546500.png)
![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)

